4-Iodo-3-(trifluoromethyl)benzamide
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Overview
Description
4-Iodo-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)benzamide typically involves the aminocarbonylation of 4-iodobenzotrifluoride in the presence of phosphoryl chloride and dimethylformamide (DMF). This reaction yields N,N-dimethyl-4-(trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with para-substituted phenylacetylenes .
Industrial Production Methods
Industrial production of this compound often employs large-scale aminocarbonylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Aminocarbonylation: Reaction with DMF and phosphoryl chloride to form N,N-dimethyl-4-(trifluoromethyl)benzamide.
Cross-Coupling Reactions: Copper-free Sonogashira cross-coupling with phenylacetylenes.
Common Reagents and Conditions
Phosphoryl Chloride: Used in aminocarbonylation reactions.
Dimethylformamide (DMF): Solvent and reagent in aminocarbonylation.
Phenylacetylenes: Used in Sonogashira cross-coupling reactions.
Major Products
N,N-Dimethyl-4-(trifluoromethyl)benzamide: Formed through aminocarbonylation.
4-Trifluoromethylcinnamic Acid: Formed through Mizoroki-Heck reaction with acrylic acid.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)benzamide is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: A precursor in the synthesis of 4-Iodo-3-(trifluoromethyl)benzamide.
4-Fluoroiodobenzene: Similar structure with a fluorine atom instead of a trifluoromethyl group.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups.
Uniqueness
This compound is unique due to the combination of the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H5F3INO |
---|---|
Molecular Weight |
315.03 g/mol |
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H2,13,14) |
InChI Key |
ZUWIZTMTUIWJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)I |
Origin of Product |
United States |
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